

Spectroscopic Profile of Broussin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Broussin*

Cat. No.: *B1208535*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Broussin**, a naturally occurring flavan found in plants of the *Broussonetia* genus. The information presented herein is crucial for the identification, characterization, and further investigation of this compound in various research and development settings.

Chemical Structure and Properties

Broussin is chemically defined as (2S)-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol. Its molecular and structural details are fundamental for the interpretation of its spectroscopic data.

Molecular Formula: $C_{16}H_{16}O_3$

Molecular Weight: 256.30 g/mol

CAS Number: 76045-50-6[1]

Spectroscopic Data

The following tables summarize the key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **Broussin**, compiled from phytochemical studies of *Broussonetia papyrifera*. [2][3]

¹H NMR (Proton NMR) Data

Table 1: ¹H NMR Spectroscopic Data for **Broussin**

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	5.03	dd	10.5, 3.0
H-3α	2.10	m	
H-3β	2.25	m	
H-4α	2.85	m	
H-4β	3.01	m	
H-5	6.95	d	8.2
H-6	6.38	dd	8.2, 2.5
H-8	6.33	d	2.5
H-2', H-6'	7.35	d	8.6
H-3', H-5'	6.90	d	8.6
4'-OCH ₃	3.79	s	
7-OH	8.95	s	

Note: Data acquired in acetone-d₆.

¹³C NMR (Carbon-13 NMR) Data

Table 2: ¹³C NMR Spectroscopic Data for **Broussin**

Carbon	Chemical Shift (δ , ppm)
C-2	79.5
C-3	31.8
C-4	22.1
C-4a	115.8
C-5	127.8
C-6	108.3
C-7	155.8
C-8	103.2
C-8a	154.9
C-1'	131.5
C-2', C-6'	128.0
C-3', C-5'	114.2
C-4'	159.3
4'-OCH ₃	55.3

Note: Data acquired in acetone-d₆.

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for **Broussin**

Ion	m/z
[M] ⁺	256

Note: This represents the molecular ion peak.

Experimental Protocols

The spectroscopic data presented above were obtained through standard analytical techniques. While specific instrumental parameters may vary between laboratories, the general methodologies are outlined below.

NMR Spectroscopy

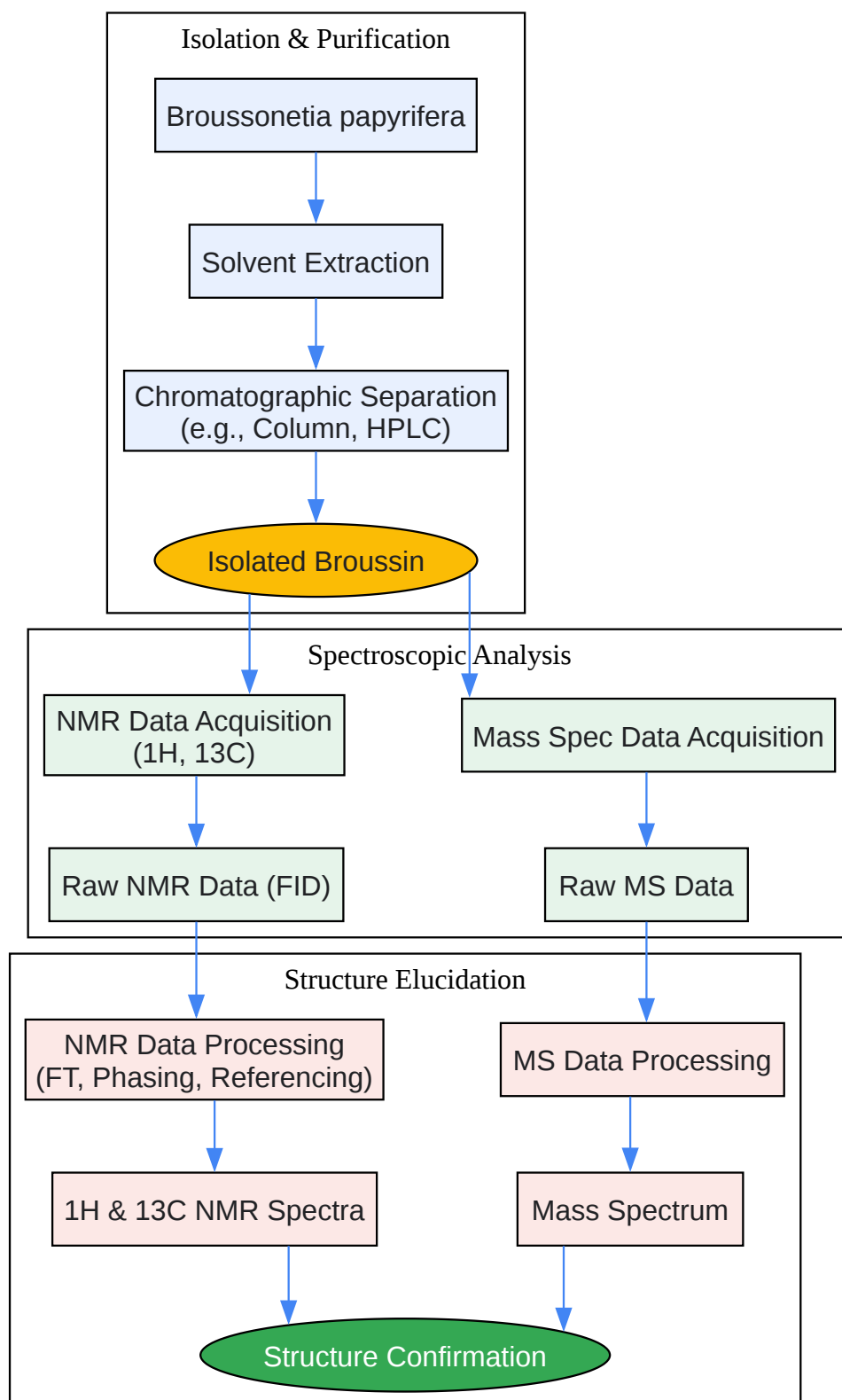
- **Sample Preparation:** A purified sample of **Broussin** is dissolved in a deuterated solvent, typically acetone- d_6 or chloroform- d ($CDCl_3$). Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Data Acquisition:**
 - **1H NMR:** Spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse sequences are used to obtain the proton spectrum.
 - **^{13}C NMR:** Spectra are acquired on the same instrument, often using broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Mass Spectrometry

- **Sample Introduction:** The purified **Broussin** sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- **Ionization:** Electron Ionization (EI) is a common method for generating the molecular ion and characteristic fragment ions.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The abundance of each ion is measured, resulting in a mass spectrum that shows the relative intensity of different m/z values.

Data Analysis Workflow

The process of obtaining and interpreting spectroscopic data for a natural product like **Broussin** follows a logical workflow. This can be visualized as a directed graph, where each node represents a step in the process.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 4'-hydroxy-7-methoxyflavan (C₁₆H₁₆O₃) [pubchemlite.lcsb.uni.lu]
- 2. Anti-oral Microbial Flavanes from Broussonetia papyrifera Under the Guidance of Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Genus Broussonetia: An Updated Review of Phytochemistry, Pharmacology and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Broussin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208535#spectroscopic-data-of-broussin-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com